Sulfaethoxypyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

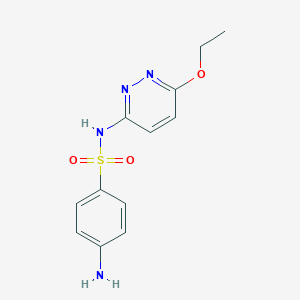

4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJIWWBSBCOKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048696 | |

| Record name | Sulfaethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

963-14-4 | |

| Record name | Sulfaethoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=963-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaethoxypyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaethoxypyridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfaethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(6-ethoxypyridazin-3-yl)sulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAETHOXYPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880RIW1DED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfaethoxypyridazine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaethoxypyridazine is a sulfonamide antibiotic that exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria.[1] Its therapeutic effect is achieved through the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3][4] This guide provides an in-depth exploration of the molecular mechanism of action of this compound, including its role in the folate biosynthesis pathway and the basis for its selective toxicity. Detailed experimental methodologies for assessing its inhibitory activity are also presented.

Introduction

This compound belongs to the sulfonamide class of synthetic antimicrobial agents.[1] These drugs are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[2] Folic acid, in its reduced form tetrahydrofolate, is a vital coenzyme in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[2][5] By disrupting the folic acid pathway, this compound effectively halts bacterial growth and replication.[3][6] Mammalian cells are not affected by this mechanism as they lack the enzymatic machinery for de novo folic acid synthesis and instead obtain it from their diet, providing a basis for the selective toxicity of sulfonamides.[3]

Core Mechanism of Action: Inhibition of Dihydropteroate Synthase

The primary molecular target of this compound is the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] DHPS catalyzes the condensation of dihydropteridine pyrophosphate (DHPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.

This compound, due to its structural similarity to PABA, acts as a competitive inhibitor of DHPS.[4] It binds to the active site of the enzyme, preventing PABA from binding and thereby blocking the synthesis of dihydropteroate.[4] This inhibition is a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria.[3]

Folic Acid Synthesis Pathway

The inhibitory action of this compound occurs within the essential folic acid biosynthesis pathway in bacteria. The following diagram illustrates this pathway and the point of inhibition.

Quantitative Data

Table 1: Inhibitory Activity of this compound against Dihydropteroate Synthase (DHPS)

| Parameter | Value | Bacterial Species | Reference |

| IC50 | Data not available | [e.g., Escherichia coli] | - |

| Ki | Data not available | [e.g., Escherichia coli] | - |

Table 2: Antibacterial Spectrum of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli (various strains) | 250 - 1000 | |

| [Additional bacterial species] | Data not available | - |

Experimental Protocols

The following sections describe general methodologies for key experiments to characterize the mechanism of action of this compound.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on the enzymatic activity of DHPS. A common method is a coupled spectrophotometric assay.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme

-

Dihydropteridine pyrophosphate (DHPP)

-

para-Aminobenzoic acid (PABA)

-

NADPH

-

This compound

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHFR, and NADPH.

-

Add varying concentrations of this compound (and a vehicle control) to the wells of a 96-well plate.

-

Add the DHPS enzyme to the wells.

-

Initiate the reaction by adding the substrates, DHPP and PABA.

-

Immediately measure the absorbance at 340 nm at regular intervals for a set period.

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of this compound in a liquid growth medium.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (or other suitable growth medium)

-

96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (bacteria, no drug) and negative (no bacteria) controls.

-

Incubate the plates at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the drug that shows no visible growth.

Conclusion

This compound is a well-characterized sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. This mechanism provides a basis for its selective antibacterial activity. While the general mechanism is understood, further research to determine specific quantitative inhibitory parameters for this compound against DHPS from various bacterial species would be beneficial for a more complete understanding of its activity and for the development of future antimicrobial agents. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

The Synthesis of Sulfaethoxypyridazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthetic pathway for sulfaethoxypyridazine, a sulfonamide antibacterial agent. The following sections outline the multi-step synthesis, including detailed experimental protocols for each key transformation, a summary of quantitative data, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 3-amino-6-ethoxypyridazine and p-acetylaminobenzenesulfonyl chloride. These intermediates are then coupled, followed by a final deprotection step to yield the target molecule. The overall synthetic route is illustrated below.

II. Experimental Protocols

Step 1: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine

This initial step involves the selective mono-amination of 3,6-dichloropyridazine.

Methodology:

A mixture of 3,6-dichloropyridazine (14.90g, 100mmol) and aqueous ammonia (10.52g, 300mmol) is placed in a suitable solvent such as acetonitrile (200ml) in a sealed reaction vessel. The mixture is heated to 120°C and stirred for 7 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization and silica gel column chromatography to yield 3-amino-6-chloropyridazine[1].

Step 2: Synthesis of 3-amino-6-ethoxypyridazine from 3-amino-6-chloropyridazine

This step involves a nucleophilic substitution of the chlorine atom with an ethoxy group. The following protocol is based on the analogous synthesis of 3-amino-6-methoxypyridazine[2].

Methodology:

Sodium metal is carefully dissolved in absolute ethanol to prepare a solution of sodium ethoxide. 3-amino-6-chloropyridazine is then added to this solution. The reaction mixture is heated in a sealed tube (e.g., a Carius tube) for several hours. After cooling, the contents are transferred, and any solid precipitate is filtered off. The filtrate is evaporated to dryness. The resulting crude solid is then purified, for example, by dissolving in a suitable solvent mixture (e.g., petroleum ether-chloroform), treating with activated charcoal, and filtering. Evaporation of the solvent yields 3-amino-6-ethoxypyridazine.

Step 3: Synthesis of p-acetylaminobenzenesulfonyl chloride

This key reagent is prepared by the chlorosulfonation of acetanilide.

Methodology:

In a round-bottomed flask equipped with a mechanical stirrer and situated in a cooling bath, place 290 g (165 cc, 2.49 moles) of chlorosulfonic acid. Cool the acid to approximately 12-15°C. Gradually add 67.5 g (0.5 mole) of acetanilide over about fifteen minutes, maintaining the temperature around 15°C. The reaction evolves a significant amount of hydrogen chloride gas and should be performed in a well-ventilated fume hood. Once the addition is complete, the reaction mixture is gently heated. The completion of the reaction is indicated by the cessation of gas evolution. The resulting syrupy liquid is then carefully poured into 1 kg of crushed ice with stirring. The precipitated solid, p-acetylaminobenzenesulfonyl chloride, is collected by suction filtration and washed with cold water. The crude product can be used directly in the next step or purified by recrystallization.

Step 4: Condensation of 3-amino-6-ethoxypyridazine with p-acetylaminobenzenesulfonyl chloride

This step forms the sulfonamide linkage and is the core coupling reaction in the synthesis.

Methodology:

3-amino-6-ethoxypyridazine is dissolved in a suitable anhydrous solvent, such as pyridine or a mixture of acetone and pyridine. The solution is cooled in an ice bath. To this cooled solution, p-acetylaminobenzenesulfonyl chloride is added portion-wise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid, N4-acetyl-sulfaethoxypyridazine, is collected by filtration, washed with water, and dried.

Step 5: Hydrolysis of N4-acetyl-sulfaethoxypyridazine to this compound

The final step is the deprotection of the acetyl group to yield the active pharmaceutical ingredient.

Methodology:

N4-acetyl-sulfaethoxypyridazine is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). The mixture is heated under reflux with stirring until the hydrolysis is complete (monitored by TLC). After completion, the reaction mixture is cooled and then acidified with a suitable acid, such as hydrochloric acid, to precipitate the product. The precipitated this compound is collected by filtration, washed with water until the washings are neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent.

III. Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield | Melting Point (°C) |

| 1 | 3,6-dichloropyridazine | 3-amino-6-chloropyridazine | Aqueous Ammonia, Acetonitrile | 89-94%[1] | 210-212 |

| 2 | 3-amino-6-chloropyridazine | 3-amino-6-ethoxypyridazine | Sodium Ethoxide, Ethanol | Not specified (analogous methoxy- derivative: 85.7%[2]) | Not specified |

| 3 | Acetanilide | p-acetylaminobenzenesulfonyl chloride | Chlorosulfonic Acid | 77-81% | 149 |

| 4 | 3-amino-6-ethoxypyridazine and p-acetylaminobenzenesulfonyl chloride | N4-acetyl-sulfaethoxypyridazine | Pyridine | Not specified | Not specified |

| 5 | N4-acetyl-sulfaethoxypyridazine | This compound | Sodium Hydroxide, Hydrochloric Acid | Not specified | 180-182 |

IV. Visualized Synthetic Pathway and Workflows

Caption: Overall synthesis pathway of this compound.

Caption: Experimental workflow for this compound synthesis.

References

Sulfaethoxypyridazine: A Technical Overview of its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative pharmacokinetic and detailed metabolic data for sulfaethoxypyridazine is limited. Therefore, this guide provides a comprehensive overview based on the general principles of sulfonamide pharmacology and includes analogous data from structurally similar, long-acting sulfonamides such as sulfamethoxypyridazine and sulfadimethoxine to illustrate key concepts. This information should be used for reference and comparative purposes, and not as a direct representation of this compound's precise parameters.

Introduction

This compound is a long-acting sulfonamide antibiotic that has been used in veterinary medicine.[1] Like other sulfonamides, its therapeutic efficacy is dependent on achieving and maintaining adequate concentrations at the site of infection. A thorough understanding of its pharmacokinetic (PK) and metabolic profile is crucial for optimizing dosage regimens, ensuring safety, and guiding further drug development. This technical guide synthesizes the available information on the pharmacokinetics and metabolism of this compound and related long-acting sulfonamides.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). These processes determine the onset, intensity, and duration of its therapeutic effect.

Absorption

Sulfonamides, including this compound, are generally well-absorbed from the gastrointestinal tract in monogastric animals following oral administration.[1] However, the rate and extent of absorption can be influenced by factors such as the formulation, the presence of food, and the specific animal species. In ruminants, absorption from the ruminoreticulum can be delayed.[1]

Distribution

Following absorption, this compound is distributed throughout the body. A key characteristic of long-acting sulfonamides is their high degree of plasma protein binding, primarily to albumin.[2] This extensive binding serves as a reservoir, contributing to a prolonged half-life and sustained therapeutic concentrations. The volume of distribution (Vd) provides an indication of the extent of tissue penetration.

Metabolism

The liver is the primary site of metabolism for sulfonamides.[1] The main metabolic pathways for this class of drugs include acetylation of the N4-amino group and hydroxylation of the heterocyclic ring, followed by conjugation with glucuronic acid or sulfate.[1] The extent of metabolism and the specific metabolites formed can vary significantly between species. For instance, dogs have a limited capacity for acetylation.[3]

Excretion

The primary route of excretion for this compound and its metabolites is via the kidneys.[1] The rate of renal excretion is a critical determinant of the drug's elimination half-life.

Quantitative Pharmacokinetic Parameters

Due to the scarcity of specific data for this compound, the following tables summarize pharmacokinetic parameters for the structurally similar long-acting sulfonamides, sulfamethoxypyridazine and sulfadimethoxine, in various animal species. These values are intended to provide a comparative context.

Table 1: Pharmacokinetic Parameters of Sulfamethoxypyridazine in Different Species (Illustrative)

| Species | Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Reference |

| Dog | Oral | 55 mg/kg | Data not available | Data not available | 13.1 | [4] |

| Cattle | IV | 25 mg/kg | Not Applicable | Not Applicable | 12.9 | [5] |

Note: Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax). Data for other parameters like AUC (Area Under the Curve) and Vd (Volume of Distribution) are often reported in original studies but are not consistently available across all cited literature for this comparative table.

Table 2: Pharmacokinetic Parameters of Sulfadimethoxine in Different Species (Illustrative)

| Species | Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Dog | Oral | 55 mg/kg | Data not available | Data not available | 13.1 | 32.8 | [4] |

| Pig | IV | - | Not Applicable | Not Applicable | 14.8 | Not Applicable | [6] |

| Chicken | Oral | 100 mg/kg | 98.07 | 3.01 | 5.09 | 99.02 | [7] |

| Cattle | IV | - | Not Applicable | Not Applicable | 7.46 | Not Applicable | [3] |

Note: Bioavailability refers to the fraction of the administered dose that reaches the systemic circulation.

Metabolism

The biotransformation of sulfonamides is a critical process that influences their duration of action and potential for toxicity.

Primary Metabolic Pathways

The metabolism of sulfonamides generally proceeds through two main phases:

-

Phase I Metabolism: This phase typically involves oxidation reactions, such as hydroxylation of the aromatic or heterocyclic rings, catalyzed by cytochrome P450 enzymes.

-

Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Key Phase II reactions for sulfonamides include:

-

N-acetylation: The addition of an acetyl group to the N4-amino group is a major metabolic pathway for many sulfonamides. This reaction is catalyzed by N-acetyltransferases (NATs).

-

Glucuronidation: The conjugation with glucuronic acid can occur at the N1-sulfonamido group or at hydroxylated metabolites. This process is mediated by UDP-glucuronosyltransferases (UGTs).

-

The following diagram illustrates the general metabolic pathways for sulfonamides.

Caption: General metabolic pathways of sulfonamides.

Experimental Protocols

Animal Studies for Pharmacokinetic Analysis

-

Animal Model: Select a relevant animal species (e.g., dog, cattle, pig, chicken) based on the intended use of the drug.

-

Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral, intravenous). For bioavailability studies, both intravenous and oral administration in a crossover design are necessary.

-

Sample Collection: Collect blood samples at predetermined time points post-administration. Plasma is then separated by centrifugation.

-

Sample Analysis: Develop and validate a sensitive and specific analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the concentration of this compound in plasma samples.[8][9]

-

Pharmacokinetic Modeling: Use appropriate pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

The following diagram illustrates a typical workflow for an animal pharmacokinetic study.

Caption: A generalized workflow for conducting an animal pharmacokinetic study.

In Vitro Metabolism Studies

-

System Selection: Utilize in vitro systems such as liver microsomes, S9 fractions, or hepatocytes from the target animal species and humans (for comparative purposes).

-

Incubation: Incubate this compound with the selected in vitro system in the presence of necessary cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation, Acetyl-CoA for acetylation).

-

Metabolite Identification: Analyze the incubation mixture using advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify potential metabolites.

-

Enzyme Phenotyping: Use specific chemical inhibitors or recombinant enzymes to identify the specific cytochrome P450, UGT, or NAT isoforms responsible for the observed metabolic transformations.

Conclusion

While specific quantitative data for this compound remains elusive in publicly accessible literature, this guide provides a framework for understanding its likely pharmacokinetic and metabolic properties based on its classification as a long-acting sulfonamide. The provided data for analogous compounds and generalized experimental protocols offer a valuable starting point for researchers and drug development professionals. Further dedicated studies are necessary to fully characterize the ADME profile of this compound to ensure its safe and effective use.

References

- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 2. Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usf.uni-osnabrueck.de [usf.uni-osnabrueck.de]

- 4. The bioavailability, dispostion kinetics and dosage of sulphadimethoxine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and bioavailability of sulfadiazine and trimethoprim following intravenous, intramuscular and oral administration in ostriches (Struthio camelus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of sulphadiazine and trimethoprim in plasma and tissues of cultured fish for residual and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Sulfaethoxypyridazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethoxypyridazine is a sulfonamide antibiotic that has been utilized in veterinary medicine for the treatment and prevention of bacterial infections. As a member of the sulfa drug class, its primary mechanism of action involves the inhibition of folic acid synthesis in susceptible bacteria, a pathway essential for their growth and replication. This technical guide provides a comprehensive overview of the biological activities of this compound, including its antibacterial spectrum, mechanism of action, pharmacokinetic properties, and known resistance mechanisms. The information is presented to support further research and drug development efforts in the veterinary field.

Antibacterial Activity

This compound exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its efficacy is concentration-dependent and is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Quantitative Antibacterial Data

The following table summarizes the available MIC50 values for this compound against key porcine pathogens. MIC50 represents the concentration at which 50% of the tested isolates are inhibited.

| Pathogen | Number of Isolates | MIC50 (µg/mL) | Reference |

| Bordetella bronchiseptica | 10 | 0.5 - 8 | [1] |

| Pasteurella multocida | 10 | 2 - 32 | [1] |

| Haemophilus pleuropneumoniae | 20 | 8 - 64 | [1] |

| Streptococcus suis | 10 | >32 | [1] |

Note: A lower MIC value indicates greater potency.

This compound has also been shown to be active against several strains of E. coli isolated from necropsied animals or poultry at concentrations of 0.25 or 1 mg/ml[2]. Formulations containing this antibiotic have been used in cattle for treating respiratory infections, foot rot, calf scours, and mastitis- or metritis-associated septicemia[2].

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS)[3]. This enzyme catalyzes a crucial step in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound blocks the folate synthesis pathway, leading to bacteriostasis.

Mechanisms of Resistance

Bacterial resistance to sulfonamides, including this compound, is a significant clinical concern. The primary mechanisms of resistance involve alterations in the target enzyme or the acquisition of alternative metabolic pathways.

-

Alteration of Dihydropteroate Synthase (DHPS): Mutations in the folP gene, which encodes for DHPS, can lead to an enzyme with reduced affinity for sulfonamides while retaining its ability to bind PABA. This is the most common mechanism of resistance.

-

Acquisition of Resistant DHPS: Bacteria can acquire plasmid-encoded genes (sul1, sul2, sul3) that produce a drug-resistant variant of DHPS. These acquired enzymes are not effectively inhibited by sulfonamides.

-

Increased Production of PABA: Overproduction of the natural substrate, PABA, can outcompete the sulfonamide inhibitor for binding to DHPS.

-

Decreased Drug Permeability/Increased Efflux: Changes in the bacterial cell membrane can reduce the uptake of the drug or actively pump it out of the cell.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion, determine its efficacy and dosing regimens in different animal species. There are notable species-specific differences in the pharmacokinetics of sulfonamides[3].

Quantitative Pharmacokinetic Data

The following table presents available pharmacokinetic parameters for this compound in donkeys. For comparative purposes, data for other sulfonamides in different veterinary species are also included.

| Drug | Species | Parameter | Value | Reference |

| This compound | Donkey | Body Clearance (ClB) | 1.10 ± 0.09 mL/min/kg | |

| Volume of Distribution (Vss) | 0.47 ± 0.06 L/kg | |||

| Sulfachloropyridazine | Calf | Elimination Half-life (t½) | 13.1 ± 0.86 h | [4] |

| Chicken (diseased) | Elimination Half-life (t½) | Reduced (value not specified) | [5] | |

| Body Clearance (ClB) | Decreased (value not specified) | [5] | ||

| Volume of Distribution (Vd) | Reduced (value not specified) | [5] | ||

| Sulfadimidine | Pig | Elimination Half-life (t½) | 2.9 h | [3] |

| Cattle | Elimination Half-life (t½) | 10.1 h | [3] | |

| Sulfamethoxazole | Pig | Elimination Half-life (t½) | 2.7 h | [6] |

| Calf | Elimination Half-life (t½) | 12.8 ± 0.32 h | [4] |

Experimental Protocols

Standardized methods are crucial for the accurate determination of the biological activities of antimicrobial agents. The following sections outline the general principles of key experimental protocols relevant to the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific bacterium is determined using broth microdilution or agar dilution methods, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (General Protocol):

-

Preparation of Antimicrobial Solution: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. A control well without the drug is included to ensure bacterial growth, and an uninoculated well serves as a negative control.

References

- 1. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Pharmacokinetic analysis of the level of sulfonamide-trimethoprim combination in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of a sulphamethoxazole/trimethoprim formulation in pigs after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Sulfaethoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethoxypyridazine is a sulfonamide antibiotic primarily used in veterinary medicine to treat bacterial infections.[1] Monitoring its residue levels in food products of animal origin and in the environment is crucial for ensuring food safety and preventing the development of antibiotic resistance. This document provides detailed application notes and protocols for the detection and quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described in this document, allowing for easy comparison of their key characteristics.

Table 1: Performance of HPLC-UV Methods for this compound Detection

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity Range | Reference |

| Swine Muscle & Liver | 0.005 ppm | 0.015 ppm | - | 0.05 - 0.2 ppm | [2] |

| Animal Tissue | - | - | 96 - 99% | 0.05 - 0.2 µg/g | [3] |

| Chicken Breast | - | - | - | 25 - 200 µg/kg | [4][5] |

Table 2: Performance of LC-MS/MS Methods for this compound Detection

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity Range | Reference |

| Water | 0.01 - 0.05 ng/L | - | 79 - 118% | 0.05 - 100 µg/L | [6] |

| Beef | - | - | 76 - 110% | 2 - 100 µg/L | [7] |

Table 3: Performance of ELISA Methods for Sulfonamide Detection

| Matrix | Limit of Detection (LOD) | Detection Range | Recovery (%) | Reference |

| Various | Varies by sulfonamide | 0 - 81 ppb (kit dependent) | - | [8][9] |

| Animal Tissue | - | - | High | [10] |

Experimental Protocols and Workflows

This section provides detailed methodologies for the key analytical techniques used in the detection of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of sulfonamides. The method involves extraction of the analyte from the sample matrix, followed by separation on a chromatographic column and detection using a UV detector.

Experimental Protocol: HPLC-UV for this compound in Animal Tissue

1. Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 10 g of minced tissue sample into a 50 mL centrifuge tube.

-

Extraction: Add 15 mL of acetonitrile containing 1% acetic acid. Vortex for 1 minute.[4]

-

Salting Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate. Vortex immediately for 1 minute.[4]

-

Centrifugation: Centrifuge at 3500 rpm for 10 minutes.

-

Cleanup (Dispersive SPE): Transfer 7 mL of the supernatant to a 15 mL tube containing 175 mg of primary secondary amine (PSA) and 1 g of anhydrous magnesium sulfate. Shake manually for 30 seconds.[4]

-

Final Centrifugation: Centrifuge at 3500 rpm for 15 minutes.

-

Solvent Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

2. HPLC-UV Instrumental Analysis

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Lichrospher 60 RP-Select B column (250 x 4.6 mm, 5 µm).[5]

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (75:25, v/v).[5]

-

Flow Rate: 0.5 mL/min, increasing to 1.2 mL/min.[5]

-

Column Temperature: 40°C.[5]

-

Detection Wavelength: 265 nm.[5]

-

Injection Volume: 20 µL.

3. Data Analysis

-

Construct a calibration curve using standard solutions of this compound at known concentrations.

-

Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for this compound Analysis by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection of this compound, making it an ideal confirmatory method. The use of Multiple Reaction Monitoring (MRM) allows for precise quantification even in complex matrices.

Experimental Protocol: LC-MS/MS for this compound in Water

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Pre-treatment: Adjust the pH of the water sample if necessary. For automated SPE, no further pre-treatment may be needed.[6][11]

-

SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., HLB) with methanol followed by deionized water.[6]

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove interferences.

-

Elution: Elute the retained this compound with a suitable solvent, such as methanol or acetonitrile.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Instrumental Analysis

-

LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).

-

Flow Rate: Typically 0.2 - 0.5 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor at least two MRM transitions for this compound for quantification and confirmation. The precursor ion for this compound is m/z 295.1. Common product ions include m/z 156.1 and m/z 108.1. Optimal collision energies should be determined empirically.

-

Injection Volume: 5 - 10 µL.

3. Data Analysis

-

Generate a calibration curve using matrix-matched standards.

-

Quantify this compound based on the peak area of the primary MRM transition and confirm its identity using the secondary transition.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for this compound Analysis by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the principle of antigen-antibody reaction. Competitive ELISA kits are commercially available for the detection of a broad range of sulfonamides, including this compound.

Experimental Protocol: Competitive ELISA for Sulfonamides

1. Sample Preparation

-

Urine: Homogenize the urine sample. Mix 1 mL of urine with 5 mL of ethyl acetate and vortex. Centrifuge and evaporate the supernatant. Reconstitute the residue in phosphate-buffered saline (PBS).[8]

-

Animal Tissue: Homogenize 3 g of tissue in 9 mL of an acetonitrile-water solution. Centrifuge and take the supernatant. Further extraction with ethyl acetate and NaCl solution may be required. Evaporate the organic layer and reconstitute in the appropriate buffer.[10]

-

Milk: Dilute the milk sample with PBS buffer (e.g., 1:20 dilution).[10]

2. ELISA Procedure (General Steps for a Competitive Assay)

-

Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.

-

Standard/Sample Addition: Add a defined volume of the standards and prepared samples to the wells of the antibody-coated microtiter plate.

-

Enzyme Conjugate Addition: Add the sulfonamide-enzyme conjugate to all wells (except the blank).

-

Antibody Addition: Add the specific antibody solution to all wells (except the blank).

-

Incubation: Incubate the plate for a specified time and temperature (e.g., 1 hour at 4°C).[8]

-

Washing: Wash the plate multiple times with the provided washing buffer to remove unbound reagents.

-

Substrate Addition: Add the substrate/chromogen solution to all wells and incubate in the dark.

-

Stopping the Reaction: Add the stop solution to terminate the color development.

-

Absorbance Reading: Read the absorbance of each well at the specified wavelength (e.g., 450 nm).[8]

3. Data Analysis

-

Calculate the percentage of binding for each standard and sample relative to the zero standard.

-

Construct a standard curve by plotting the percentage of binding against the logarithm of the sulfonamide concentration.

-

Determine the concentration of sulfonamides in the samples from the standard curve.

Logical Relationship: Competitive ELISA

Caption: Principle of Competitive ELISA for this compound.

Conclusion

The choice of analytical method for the detection of this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample throughput, and available instrumentation. HPLC-UV provides a reliable and cost-effective method for routine quantification. LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for confirmation and trace-level detection. ELISA serves as a valuable high-throughput screening tool, enabling the rapid analysis of a large number of samples. The detailed protocols and workflows provided in this document should serve as a valuable resource for researchers and professionals in the field.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues | National Agricultural Library [nal.usda.gov]

- 3. Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocomma.blog [biocomma.blog]

- 8. food.r-biopharm.com [food.r-biopharm.com]

- 9. SAs (Sulfonamides) ELISA Kit - Elabscience® [elabscience.com]

- 10. atzlabs.com [atzlabs.com]

- 11. biotage.com [biotage.com]

Application Notes and Protocols for the Quantification of Sulfaethoxypyridazine by HPLC-UV

Introduction

Sulfaethoxypyridazine is a sulfonamide antibiotic used in veterinary medicine. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and robustness. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method. The method described herein is based on established analytical principles for the analysis of sulfonamides and is suitable for routine quality control and research applications.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the HPLC-UV analysis of this compound.

1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Phosphoric acid (analytical grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

0.45 µm membrane filters (for solvent and sample filtration)

2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes.

3. Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer is commonly effective for the separation of sulfonamides.

-

Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase Composition: A typical starting condition is a mixture of Acetonitrile:Phosphate Buffer (pH 3.0) in a ratio of 30:70 (v/v). This can be optimized to achieve the desired separation and peak shape.

-

-

Diluent: The mobile phase is a suitable diluent for the preparation of standards and samples.

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol or acetonitrile and dilute to volume with the diluent. This stock solution can be further diluted to prepare working standards.

-

Sample Solution (e.g., 20 µg/mL): For a drug product, accurately weigh a portion of the powdered tablets or measure a volume of liquid formulation equivalent to a known amount of this compound. Transfer to a suitable volumetric flask, dissolve in the diluent (sonication may be required), and dilute to the final concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

The following are typical chromatographic conditions for the analysis of sulfonamides and can be used as a starting point for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Run Time | Approximately 10 minutes |

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC-UV method for this compound, based on typical performance characteristics for similar sulfonamide analyses.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Parameters

| Parameter | Typical Results |

| Linearity (Concentration Range) | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | |

| - Repeatability (Intra-day) | ≤ 2.0% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC-UV quantification of this compound.

Application Notes and Protocols for In Vitro Studies of Sulfaethoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of sulfaethoxypyridazine, a long-acting sulfonamide antibiotic. The protocols detailed below are intended to assist researchers in assessing its antimicrobial efficacy, mechanism of action, and potential cytotoxicity.

Mechanism of Action: Inhibition of Folate Biosynthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential component for the production of nucleic acids and certain amino acids in bacteria. By blocking this pathway, this compound prevents bacterial growth and replication. Mammalian cells are not affected as they do not synthesize their own folic acid, instead obtaining it from their diet.[1]

Figure 1: Simplified signaling pathway of folate biosynthesis and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other representative long-acting sulfonamides from various in vitro studies.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | 250 - 1000 | [3] |

| Representative Sulfonamides | Staphylococcus aureus | 64 - 512 | [4] |

| Representative Sulfonamides | Staphylococcus aureus (ATCC 29213) | 32 - 128 | [5] |

Table 2: Dihydropteroate Synthase (DHPS) Inhibition

| Compound | Enzyme Source | IC50 | Reference |

| This compound | Not Specified | Data Not Available | |

| Representative Sulfonamide | Not Specified | Data Not Available |

Note: Specific IC50 values for this compound or representative long-acting sulfonamides against DHPS were not found in the reviewed literature. The protocol provided below can be used to determine these values experimentally.

Table 3: In Vitro Cytotoxicity on Mammalian Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | Not Specified | - | Data Not Available | |

| Sulfadiazine | HepG2 (Human Liver Carcinoma) | MTT | 245.69 ± 4.1 | [6] |

| Sulfadiazine | MCF7 (Human Breast Adenocarcinoma) | MTT | 215.68 ± 3.8 | [6] |

| Sulfadiazine | THLE2 (Normal Human Liver) | MTT | 4159 ± 90.5 | [6] |

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well and mix.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include a growth control well (bacteria in MHB without the drug) and a sterility control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibition of DHPS by this compound.[7] The assay couples the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme

-

This compound

-

p-Aminobenzoic acid (pABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

NADPH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 1 mM DTT)

-

UV-transparent 96-well plates

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Assay Mixture Preparation: Prepare an assay mixture containing the assay buffer, DHFR, NADPH, and pABA at their final desired concentrations.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the wells of the 96-well plate.

-

Enzyme Addition: Add the DHPS enzyme to the wells and briefly pre-incubate.

-

Initiation of Reaction: Start the reaction by adding the substrate, DHPP, to all wells.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. This corresponds to the oxidation of NADPH.

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT assay to assess the cytotoxic effects of this compound on mammalian cell lines.

Materials:

-

Mammalian cell line (e.g., HepG2, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drug. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Determine the IC50 value, the concentration of the drug that causes a 50% reduction in cell viability.

-

References

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfadiazine Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Sulfaethoxypyridazine in Aquaculture Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of sulfaethoxypyridazine and other synergistic sulfonamides in aquaculture research. It is intended to guide researchers in designing and executing experiments related to drug efficacy, pharmacokinetics, and residue analysis in aquatic species. While specific recent research on this compound in aquaculture is limited, the principles and methodologies outlined here are broadly applicable to the sulfonamide class of antimicrobials, which are often used in combination with trimethoprim.

Introduction to this compound in Aquaculture

This compound is a sulfonamide antibiotic that, like other drugs in its class, functions by inhibiting the synthesis of folic acid in bacteria. This mechanism disrupts bacterial growth and replication. In aquaculture, sulfonamides are crucial for managing bacterial diseases that can lead to significant economic losses. They are frequently used in combination with diaminopyrimidines like trimethoprim, which creates a synergistic effect by blocking a subsequent step in the same metabolic pathway, enhancing the antibacterial action and potentially reducing the development of resistance.[1][2] The combination of a sulfonamide with trimethoprim is a widely used and effective treatment for various bacterial infections in fish.[1][2][3]

The application of this compound and other sulfonamides in aquaculture necessitates a thorough understanding of their efficacy against specific pathogens, their pharmacokinetic profiles in different fish species, and the potential for residue accumulation in edible tissues.[4][5] Regulatory bodies in many regions have established Maximum Residue Limits (MRLs) for these compounds in food products to ensure consumer safety.[6] Therefore, sensitive and reliable analytical methods are essential for monitoring drug residues in farmed fish.[6][7][8][9]

Efficacy and Spectrum of Activity

The combination of sulfonamides and trimethoprim has demonstrated in vitro bacteriostatic activity against a range of bacterial fish pathogens. The synergistic effect is most pronounced against bacteria that are sensitive to sulfonamides alone.[3]

Table 1: In Vitro Efficacy of Sulfadiazine and Trimethoprim Combination

| Bacterial Fish Pathogen | MIC of SDZ + TMP Combination (µg/ml) | Reference |

| SDZ-resistant strains | < 3.13 | [3] |

| SDZ-sensitive strains | 0.2 - 0.78 | [3] |

Note: Data is for Sulfadiazine (SDZ) and Trimethoprim (TMP), as specific recent data for this compound is limited. The principles of synergistic action are applicable.

The primary mechanism of action for sulfonamides and trimethoprim is the sequential blockade of the bacterial folic acid synthesis pathway.

Caption: Mechanism of action of this compound and trimethoprim.

Pharmacokinetics in Aquaculture Species

The pharmacokinetic properties of sulfonamides, including their absorption, distribution, metabolism, and excretion, can be significantly influenced by factors such as water temperature and the fish species being studied.[4][10] Higher water temperatures generally lead to faster drug elimination.[4] It is crucial to determine the pharmacokinetic profile of a drug in the target species under relevant environmental conditions to establish effective dosage regimens and appropriate withdrawal periods.[4]

Table 2: Pharmacokinetic Parameters of Sulfadiazine in Grass Carp at Different Temperatures

| Parameter | 18°C | 24°C | Reference |

| Plasma | [4] | ||

| Absorption Half-Life (h) | 2.6 | 1.8 | [4] |

| Peak Concentration (Cmax) (µg/mL) | 15.3 | 12.8 | [4] |

| Time to Peak (Tmax) (h) | 8 | 8 | [4] |

| Elimination Half-Life (h) | 28.9 | 20.4 | [4] |

| Kidney | [4] | ||

| Peak Concentration (Cmax) (µg/g) | 25.1 | 21.7 | [4] |

| Time to Peak (Tmax) (h) | 8 | 4 | [4] |

| Liver | [4] | ||

| Peak Concentration (Cmax) (µg/g) | 19.8 | 17.5 | [4] |

| Time to Peak (Tmax) (h) | 8 | 8 | [4] |

Note: This data is for sulfadiazine and is presented to illustrate the temperature-dependent pharmacokinetics of sulfonamides in fish.

Application in Research: Protocols

In Vitro Efficacy Studies

A key initial step in evaluating a new antimicrobial is to determine its in vitro efficacy against relevant fish pathogens. This is typically done by determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: Prepare a fresh culture of the target bacterial fish pathogen on an appropriate growth medium.

-

Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Drug Dilution: Prepare a series of two-fold dilutions of this compound (and trimethoprim if testing a combination) in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies are essential for determining appropriate dosing and withdrawal times.

Caption: Experimental workflow for a fish pharmacokinetic study.

Protocol 2: Pharmacokinetic Study in Fish

-

Animal Acclimation: Acclimate the fish to the experimental conditions (tank, water temperature, diet) for at least two weeks.

-

Drug Administration: Administer a single oral dose of this compound, typically mixed with feed.

-

Sample Collection: At predetermined time points, collect blood and tissue samples (muscle, liver, kidney) from a subset of fish.[4][5]

-

Sample Processing: Process blood to obtain plasma. Homogenize tissue samples. Store all samples at -20°C or lower until analysis.

-

Sample Analysis: Analyze the concentration of this compound and its metabolites in the samples using a validated analytical method (see Protocol 3).

-

Data Analysis: Use pharmacokinetic software to model the concentration-time data and calculate key parameters such as Cmax, Tmax, and elimination half-life.[4]

Residue Analysis

Accurate quantification of drug residues in fish tissues is critical for food safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS is a widely used and effective approach.[6][7][9]

Caption: QuEChERS workflow for sulfonamide residue analysis in fish.

Protocol 3: this compound Residue Analysis in Fish Tissue using QuEChERS and LC-MS/MS

-

Sample Preparation: Weigh 1.0 g of homogenized fish muscle into a 50-mL polypropylene centrifuge tube.[7]

-

Extraction: Add 0.5 mL of 1% formic acid in water and 7.0 mL of acetonitrile. Vortex for 30 seconds and then shake for 10 minutes.[7]

-

Salting Out: Add appropriate salting-out agents (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Vortex and centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing d-SPE sorbents (e.g., PSA, C18) to remove matrix interferences. Vortex and centrifuge.

-

Final Preparation: Take an aliquot of the cleaned extract, evaporate to dryness, and reconstitute in the mobile phase for analysis.

-

LC-MS/MS Analysis: Inject the final sample into an LC-MS/MS system for separation and quantification of this compound.

Table 3: Performance of a Multi-Residue Method for Sulfonamides in Fish Tissue

| Parameter | Value | Reference |

| Recovery | 75 - 94% | [7] |

| Decision Limit (CCα) | 1.62 - 2.53 µg/kg | [7] |

| Detection Capability (CCβ) | 2.01 - 3.13 µg/kg | [7] |

| Limit of Detection (LOD) | 1 ng/g | [6] |

| Limit of Quantification (LOQ) | 5 ng/g | [6] |

Note: These values are representative of multi-residue methods for sulfonamides and provide a benchmark for method validation.

Environmental Considerations and Antimicrobial Resistance

The extensive use of antibiotics in aquaculture raises concerns about their environmental impact and the development of antimicrobial resistance.[11][12] Sulfonamide residues can persist in the aquatic environment, creating selective pressure for the emergence of resistant bacteria.[11][12] These resistance genes can potentially be transferred to other bacteria, posing a risk to both animal and human health. Therefore, the responsible use of this compound and other antimicrobials in aquaculture is paramount. This includes using them only when necessary, following proper dosing regimens, and observing appropriate withdrawal periods to minimize residue levels in both the fish and the environment.

References

- 1. researchgate.net [researchgate.net]

- 2. From bacteria to fish: ecotoxicological insights into sulfamethoxazole and trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of sulphadiazine and trimethoprim in plasma and tissues of cultured fish for residual and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sulfaethoxypyridazine for Treating Coccidiosis in Poultry

Disclaimer: Scientific literature with specific, recent data on the application of sulfaethoxypyridazine for coccidiosis in poultry is limited. The following notes and protocols are based on the established use and study of other sulfonamides (such as sulfaclozine, sulfaquinoxaline, and sulfadimethoxine) in poultry for treating coccidiosis. These methodologies can serve as a foundational framework for research and development involving this compound.

Introduction

Coccidiosis, a disease caused by protozoan parasites of the genus Eimeria, represents a significant economic challenge to the global poultry industry, causing intestinal damage, poor nutrient absorption, and mortality.[1][2][3] Sulfonamides were among the first effective anticoccidial agents introduced and function by inhibiting the parasite's folic acid synthesis pathway.[1][3] They demonstrate a broad spectrum of activity against various Eimeria species.[1] While resistance to some sulfonamides has been reported, they remain relevant for therapeutic treatment.[4][5] These application notes provide a comprehensive overview of the mechanism of action, relevant quantitative data from related compounds, and detailed experimental protocols to guide researchers in the evaluation of this compound for treating poultry coccidiosis.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). Coccidia, like many bacteria, must synthesize their own folic acid, an essential precursor for nucleic acid synthesis. The host animal, in contrast, obtains folic acid from its diet. This metabolic difference allows for selective toxicity. Sulfonamides competitively inhibit the enzyme dihydropteroate synthetase, which catalyzes the conversion of PABA into dihydropteroic acid, a key step in the folic acid pathway. This inhibition halts parasite replication and development.[2][3]

Caption: Sulfonamide mechanism of action via folic acid pathway inhibition.

Quantitative Data (Based on Related Sulfonamides)

The following tables summarize efficacy and pharmacokinetic data from studies on various sulfonamides used to treat coccidiosis in poultry. This data provides a baseline for designing experiments with this compound.

Table 1: Efficacy of Sulfonamides Against Experimental Coccidiosis

| Compound | Dosage | Eimeria Species | Key Efficacy Results | Reference |

| Sulfaclozine | 1 g / L drinking water | Mixed Eimeria spp. | Completely inhibited oocyst shedding one week after treatment; improved body weight and FCR compared to infected, untreated controls. | [1] |

| Sulfaquinoxaline + Diaveridine | 3 mL / L drinking water | Mixed Eimeria spp. | Showed similar efficacy to Sulfaclozine, completely inhibiting oocyst shedding and repairing intestinal lesions one week post-treatment. | [1] |

| Sulfadimethoxine | 330-400 mg/L (Day 1), then 200-265 mg/L (4 days) | General Coccidiosis | Primarily used to treat coccidiosis outbreaks. | [6] |

| Sulfaguanidine | 1% in mash | Cecal Coccidiosis | Highly effective when started 1 day before to 1 day after infection. Reduces mortality and allows for immunity development. | [7] |

| Amprolium + Sulfaquinoxaline | 1 g / L drinking water | Eimeria tenella | Demonstrated high efficacy, second only to Toltrazuril in a comparative study. | [4] |

Table 2: Pharmacokinetic Parameters of Sulfonamides in Chickens

| Compound | Administration | Dosage | Cmax (µg/mL) | Tmax (h) | Elimination Half-Life (t½β) | Bioavailability (%) | Reference |

| Sulfadimethoxine | Single Oral | 100 mg/kg | 98.07 | 3.01 | 5.09 h | 99.02 | [8] |

| Sulfadiazine | Single Oral | 33.34 mg/kg | 9.61 | - | 3.2 h | ~80 | [9][10] |

| Sulfadiazine (with CXR agonist) | Single Oral | 20 mg/kg | 8.01 | - | 2.42 h | - | [9] |

| Sulphachloropyridazine | Oral | Not specified | Plasma concentrations were higher in diseased fowl. | - | Reduced in diseased fowl. | - | [11] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; CXR: Chicken Xenobiotic Receptor.

Experimental Protocols

The following protocols are generalized from methodologies used in anticoccidial drug efficacy studies.[1][4][12]

In Vivo Anticoccidial Efficacy Trial

Objective: To evaluate the efficacy of this compound in controlling an induced Eimeria infection in broiler chickens.

Materials:

-

Day-old broiler chicks (e.g., Ross 308 strain)

-

Coccidia-free starter and grower feed

-

This compound (test article)

-

Positive control drug (e.g., Toltrazuril or Amprolium)

-

Sporulated oocysts of a pathogenic Eimeria species (e.g., E. tenella)

-

Battery cages with wire floors

-

McMaster counting chambers

-

Microscope, weighing scale, and necropsy tools

Methodology:

-

Acclimatization (Day 0-13):

-

House day-old chicks in a coccidia-free environment.

-

Provide ad libitum access to anticoccidial-free feed and water.

-

On Day 12, weigh and randomly allocate birds into experimental groups (n=16 per group, 4 replicates of 4 birds is a common design).[4]

-

-

Experimental Groups:

-

Group A (Negative Control): Uninfected, untreated.

-

Group B (Positive Control): Infected, untreated.

-

Group C (Test Article): Infected, treated with this compound at various dosages.

-

Group D (Reference Drug): Infected, treated with a known effective anticoccidial.

-

-

Infection (Day 14):

-

Individually infect each bird in Groups B, C, and D by oral gavage with a predetermined dose of sporulated Eimeria oocysts (e.g., 7.5 x 10⁴ oocysts/bird).[4]

-

-

Treatment (e.g., Day 14-21):

-

Administer the test article and reference drug to the respective groups. Administration is typically via drinking water or feed, starting on the day of infection and continuing for 5-7 days.

-

-

Data Collection (Throughout Trial):

-

Performance: Record body weight per group at the start (Day 14) and end of the evaluation period (e.g., Day 21). Record feed consumption to calculate the Feed Conversion Ratio (FCR).

-

Mortality: Record daily mortality.

-

Lesion Scoring (e.g., Day 21): Sacrifice a subset of birds from each group (e.g., 2 birds per replicate). Score intestinal or cecal lesions on a scale of 0 (no gross lesions) to 4 (most severe lesions).[1]

-

Oocyst Counting (OPG): Collect fecal samples from each group at specified intervals (e.g., days 5, 6, 7 post-infection). Determine the number of oocysts per gram (OPG) of feces using the McMaster technique.[1][12]

-

-

Data Analysis:

-

Analyze data for statistical significance using appropriate tests (e.g., ANOVA).

-

Calculate metrics such as weight gain, FCR, and percent reduction in oocyst shedding and lesion scores relative to the infected, untreated control group.